

Technical Support Center: Optimizing DCSM06-05 Concentration for Cell Culture Experiments

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Compound of Interest

Compound Name: DCSM06-05

Cat. No.: B2448803

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Welcome to the technical support center for **DCSM06-05**, a potent inhibitor of the SMARCA2 bromodomain (SMARCA2-BRD). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of **DCSM06-05** in your cell culture experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate your research.

Introduction to DCSM06-05

DCSM06-05 is a small molecule inhibitor that specifically targets the bromodomain of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex.^{[1][2]} It was identified through high-throughput screening and has been characterized in biochemical and biophysical assays.^{[1][2][3]} While its in vitro activity is well-documented, its application in cell-based assays is an emerging area of investigation.

Quantitative Data Summary

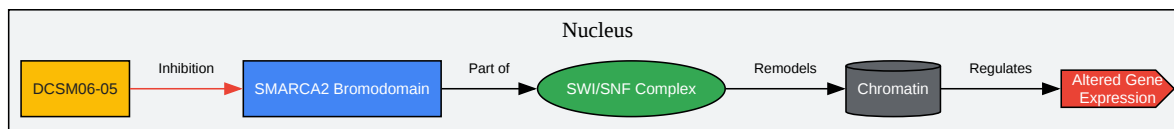
The following table summarizes the known quantitative data for **DCSM06-05** and its precursor, DCSM06.

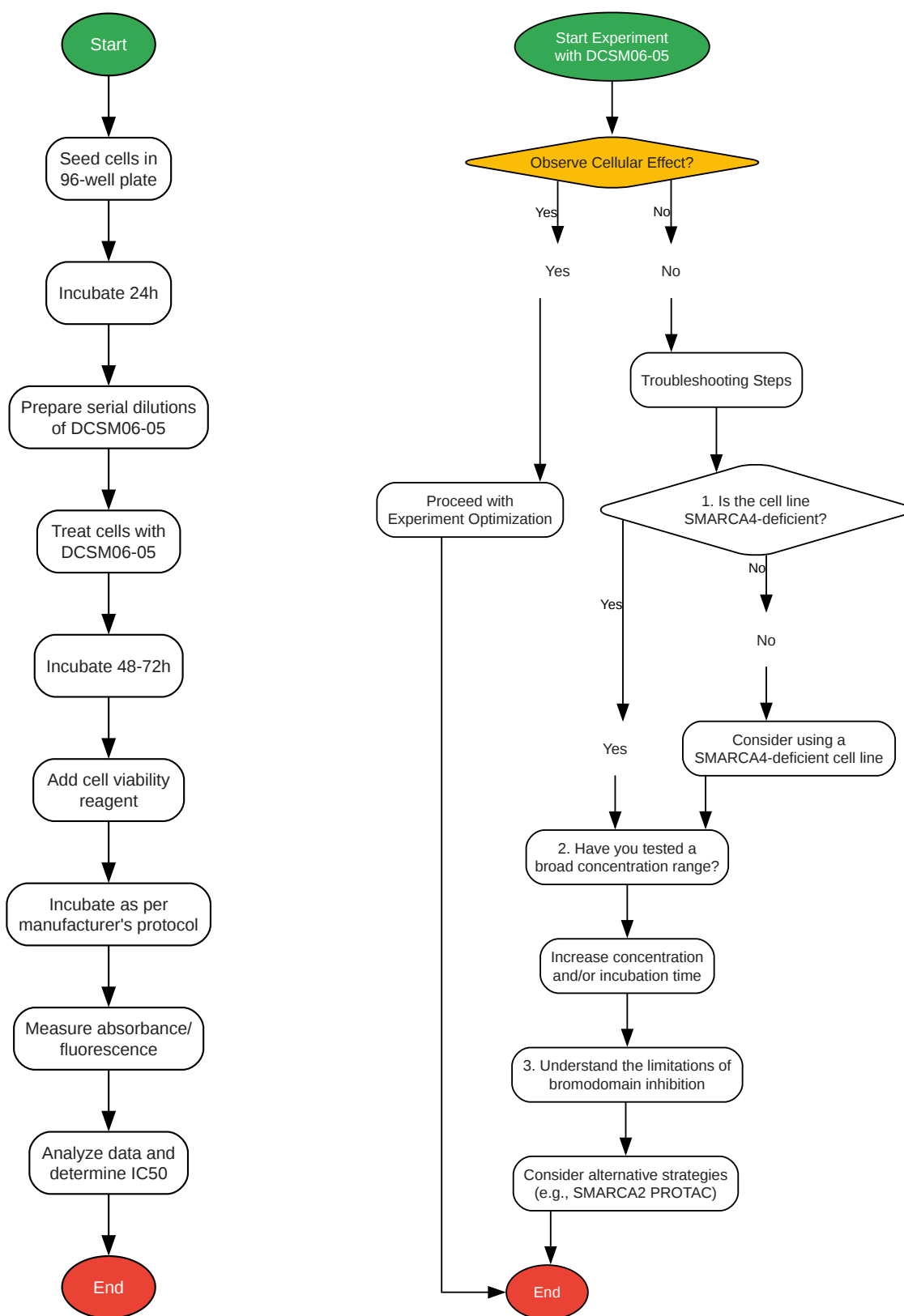
Compound	Target	Assay Type	IC ₅₀ (μM)	K _d (μM)	Reference Cell Line	Notes
DCSM06-05	SMARCA2-BRD	AlphaScreen	9.0 ± 1.4	-	-	Identified as a more potent analog of DCSM06. [1] [2]
DCSM06-05	SMARCA2-BRD	Surface Plasmon Resonance (SPR)	-	22.4	-	Confirms direct binding to the SMARCA2 bromodomain. [3] [4]
DCSM06	SMARCA2-BRD	AlphaScreen	39.9 ± 3.0	-	-	Precursor to DCSM06-05. [1] [2]
DCSM06	SMARCA2-BRD	Surface Plasmon Resonance (SPR)	-	38.6	-	Demonstrates binding affinity of the precursor compound. [1] [2]

Signaling Pathway

DCSM06-05 inhibits the bromodomain of SMARCA2, a core catalytic subunit of the SWI/SNF chromatin remodeling complex. The SWI/SNF complex utilizes the energy from ATP hydrolysis to remodel chromatin, thereby regulating gene expression.[\[2\]](#)[\[5\]](#) While direct inhibition of the SMARCA2 bromodomain by **DCSM06-05** may not be sufficient to displace the entire SWI/SNF

complex from chromatin, it is hypothesized to interfere with its function in recruiting transcriptional machinery.[6] More pronounced downstream effects are observed with SMARCA2 protein degradation, which has been shown to modulate the YAP signaling pathway.
[7]





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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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